1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle, condensed, or skeletal formulas.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the 3D structure and atomic composition of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, polarity, and reactivity.科学的研究の応用
Antimycobacterial Activity
Research has highlighted the synthesis and evaluation of spiro-piperidin-4-ones, including structures similar to the specified compound, for their antimycobacterial properties. One study detailed an atom economic and stereoselective synthesis of several spiro-piperidin-4-ones, evaluating their in vitro and in vivo activity against Mycobacterium tuberculosis and multidrug-resistant Mycobacterium tuberculosis. A specific compound was identified as particularly potent, indicating promise for reducing bacterial counts in lung and spleen tissues R. Kumar et al., 2008.
σ-Receptor Binding
Another area of application is in the study of σ-receptors, where spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], were synthesized and evaluated for their binding properties to σ1 and σ2 receptors. These compounds displayed higher affinity for σ1 versus σ2 receptors, with specific ones showing high σ1 receptor affinity and selectivity C. Maier & B. Wünsch, 2002.
Histamine-3 Receptor Antagonism
Additionally, novel classes of spiro compounds have been designed as high-affinity and selective histamine-3 receptor (H3R) antagonists. These compounds demonstrated excellent H3R affinity, selectivity against other histamine receptor subtypes, and showed promising pharmacokinetic properties, although with noted limitations in oral bioavailability R. Dandu et al., 2012.
c-Met/ALK Inhibition for Cancer Therapy
Research on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones has identified compounds with potent, selective inhibition of c-Met/ALK, indicating their potential as therapeutic agents in cancer treatment. One compound, in particular, demonstrated significant tumor growth inhibition in carcinoma xenograft models Jingrong Li et al., 2013.
Safety And Hazards
Researchers would study the compound’s toxicity, flammability, and other hazards. This can involve lab tests as well as computational predictions.
将来の方向性
Based on the results of these analyses, researchers would suggest future directions for studying the compound. This could include potential applications, further experiments to conduct, or modifications to make to the compound.
特性
IUPAC Name |
1'-[[6-(2-fluoroethoxy)pyridin-3-yl]methyl]spiro[1H-2-benzofuran-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-9-12-24-19-6-5-16(13-22-19)14-23-10-7-20(8-11-23)18-4-2-1-3-17(18)15-25-20/h1-6,13H,7-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUUSCWDKARNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CC4=CN=C(C=C4)OCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine] |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。